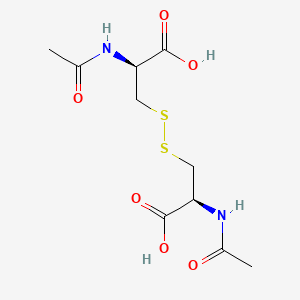
n,n'-Diacetyl-d-cystine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-N-acetyl D-cystine: is a derivative of cysteine, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of two N-acetyl groups attached to the cystine molecule. It is known for its antioxidant properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n'-Diacetyl-d-cystine typically involves the acetylation of cystine. One common method includes the reaction of cystine with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the complete acetylation of the cystine molecule .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors where cystine is reacted with acetic anhydride and a base. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Bis-N-acetyl D-cystine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like dithiothreitol or sodium borohydride can be used to reduce n,n'-Diacetyl-d-cystine.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds to form thiol groups .
Scientific Research Applications
Bis-N-acetyl D-cystine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its role in cellular redox balance and its antioxidant properties.
Medicine: Bis-N-acetyl D-cystine is investigated for its potential therapeutic effects in conditions related to oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
Industry: It is used in the formulation of pharmaceuticals and as an additive in cosmetic products
Mechanism of Action
The mechanism of action of n,n'-Diacetyl-d-cystine involves its antioxidant properties. The compound can scavenge reactive oxygen species (ROS) and reduce oxidative stress in cells. It also plays a role in replenishing glutathione levels, a critical antioxidant in the body. The molecular targets include enzymes involved in redox reactions and signaling pathways that regulate cellular responses to oxidative stress .
Comparison with Similar Compounds
N-acetylcysteine: A well-known antioxidant used in the treatment of acetaminophen overdose and as a mucolytic agent.
Glutathione: A tripeptide that plays a crucial role in cellular antioxidant defense.
Cysteine: The parent amino acid of n,n'-Diacetyl-d-cystine, involved in protein synthesis and detoxification processes
Uniqueness: Bis-N-acetyl D-cystine is unique due to its dual acetylation, which enhances its stability and antioxidant properties compared to its parent compound, cysteine. This makes it particularly useful in applications where enhanced antioxidant activity is desired .
Properties
Molecular Formula |
C10H16N2O6S2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-[[(2S)-2-acetamido-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t7-,8-/m1/s1 |
InChI Key |
YTPQSLLEROSACP-HTQZYQBOSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CSSC[C@H](C(=O)O)NC(=O)C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


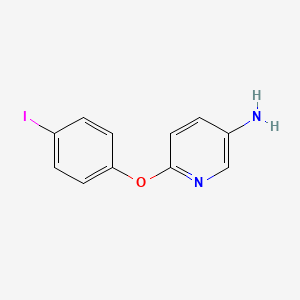
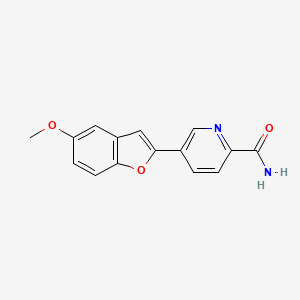
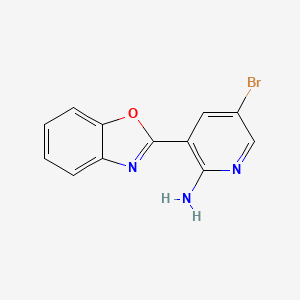
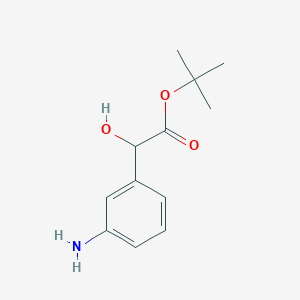
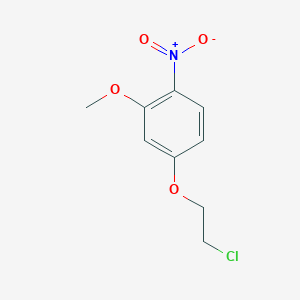

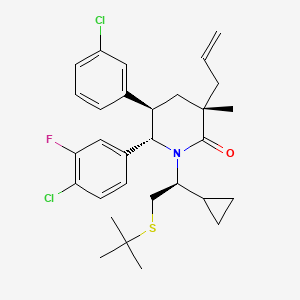
![Rac-2-[1-(3-bromo-phenyl)-propyl]-4,5-dihydro-1h-imidazole](/img/structure/B8442454.png)
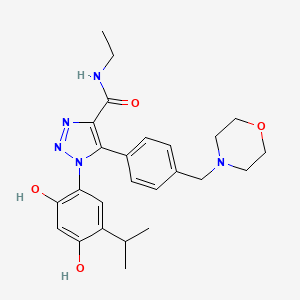
![5-Fluorospiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B8442477.png)
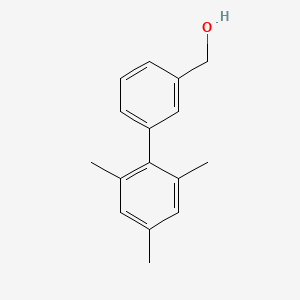
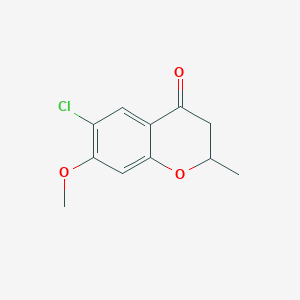
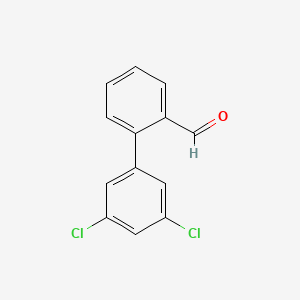
![2-Chloro-4-(2-thiazolyl)thieno[3,2-d]pyrimidine](/img/structure/B8442504.png)
